N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzimidazole ring, a pyridazinone ring, and a thiophene ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Synthesis of the Pyridazinone Ring: This might involve the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Thiophene Ring Introduction: The thiophene ring can be introduced through various methods, including the reaction of thiophene derivatives with suitable electrophiles.
Final Coupling Reaction: The final step would involve coupling the benzimidazole and pyridazinone intermediates, possibly through an amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzimidazole ring.
Reduction: Reduction reactions might target the carbonyl group in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, these compounds might be used in the development of new materials, such as polymers or dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)acetamide
Uniqueness
The presence of the thiophene ring in N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide might confer unique electronic properties, making it distinct from similar compounds with different heterocyclic rings
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-15(20-17-18-11-4-1-2-5-12(11)19-17)10-22-16(24)8-7-13(21-22)14-6-3-9-25-14/h1-9H,10H2,(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCTLVUKLETKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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